molecular formula C20H15N3O2 B2959022 6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-90-4

6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2959022
M. Wt: 329.359
InChI Key: HXEYHBYSQUWTNB-UHFFFAOYSA-N
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Description

The compound “6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is a complex organic molecule. It contains a naphthoyl group, which is derived from naphthoic acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as naphthoyl-thiourea derivatives have been synthesized for use in organic light-emitting diodes . Another study synthesized a series of novel 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues bearing a 6-(1-naphthoyl) group .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed new synthesis methods for naphthyridin-2(1H)-ones and their derivatives, demonstrating innovative pathways to create these compounds. For instance, a facile and novel synthesis technique was reported, highlighting a convenient procedure for generating 1,6-naphthyridin-2(1H)-ones through cyclization and thermal decarboxylation processes (Singh & Lesher, 1990). This foundational work opens avenues for the synthesis of complex naphthyridine derivatives with potential applications across various fields.

Corrosion Inhibition

A significant area of research involves the use of naphthyridine derivatives as corrosion inhibitors. One study detailed the corrosion inhibition efficiency of novel naphthyridines on mild steel in hydrochloric acid, showcasing high inhibition activities and suggesting these compounds effectively protect against corrosion through adsorption (Singh et al., 2016). These findings indicate potential industrial applications in protecting metals from corrosive environments.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, naphthyridine derivatives have been explored for their therapeutic potential. A study highlighted a potent alphavbeta3 antagonist with promising in vitro and in vivo profiles for the prevention and treatment of osteoporosis (Hutchinson et al., 2003). This research underscores the versatility of naphthyridine derivatives in developing new therapeutic agents.

Material Science and Photodynamic Therapy

In material science and photodynamic therapy, naphthyridine derivatives have been synthesized for potential applications. Unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines, incorporating naphthyridine units, have been developed as novel photosensitizers for cancer therapy (Michelsen et al., 1996). These compounds show high singlet oxygen quantum yields, suggesting their suitability as effective agents in photodynamic therapy.

Future Directions

While specific future directions for this compound are not available, research into similar compounds suggests potential applications in areas such as organic light-emitting diodes and as potential and selective inhibitors of alkaline phosphatase .

properties

IUPAC Name

6-(naphthalene-1-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c21-11-14-10-15-12-23(9-8-18(15)22-19(14)24)20(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10H,8-9,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEYHBYSQUWTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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